6-Bromo-2-fluoro-3-iodophenylboronic acid

Vue d'ensemble

Description

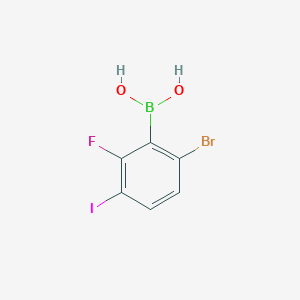

6-Bromo-2-fluoro-3-iodophenylboronic acid is a boronic acid derivative with the molecular formula C6H4BBrFIO2 and a molecular weight of 344.71 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Analyse Biochimique

Biochemical Properties

(6-Bromo-2-fluoro-3-iodophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The boronic acid group in (6-Bromo-2-fluoro-3-iodophenyl)boronic acid can form reversible covalent bonds with diols and other nucleophiles, enabling its use in the synthesis of complex organic molecules . Additionally, this compound has been utilized in the development of enzyme inhibitors and as a building block for the synthesis of biologically active compounds .

Cellular Effects

This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, (6-Bromo-2-fluoro-3-iodophenyl)boronic acid can inhibit specific enzymes involved in cell signaling, leading to altered cellular responses . Furthermore, its impact on gene expression has been observed in studies where it affects the transcriptional activity of certain genes, thereby influencing cellular behavior .

Molecular Mechanism

The molecular mechanism of action of (6-Bromo-2-fluoro-3-iodophenyl)boronic acid involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins, either inhibiting or activating their functions . The boronic acid group in (6-Bromo-2-fluoro-3-iodophenyl)boronic acid can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition . Additionally, this compound can interact with nucleic acids, affecting gene expression by modulating transcriptional and post-transcriptional processes . These interactions contribute to the compound’s ability to influence various biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (6-Bromo-2-fluoro-3-iodophenyl)boronic acid have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that (6-Bromo-2-fluoro-3-iodophenyl)boronic acid remains stable under specific storage conditions, but its activity may diminish over extended periods . Additionally, the compound’s impact on cellular processes can vary depending on the duration of exposure, with prolonged exposure leading to more pronounced effects on cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of (6-Bromo-2-fluoro-3-iodophenyl)boronic acid in animal models have been studied to determine its therapeutic potential and safety profile. Different dosages of this compound have been administered to animal models to observe its effects on various physiological and biochemical parameters . It has been found that low to moderate doses of (6-Bromo-2-fluoro-3-iodophenyl)boronic acid can produce beneficial effects, such as enzyme inhibition and modulation of gene expression . High doses may lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways . These findings highlight the importance of optimizing dosage levels for potential therapeutic applications.

Metabolic Pathways

(6-Bromo-2-fluoro-3-iodophenyl)boronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . Additionally, (6-Bromo-2-fluoro-3-iodophenyl)boronic acid can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . These interactions can result in changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of (6-Bromo-2-fluoro-3-iodophenyl)boronic acid within cells and tissues are crucial factors that determine its biological activity . This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, (6-Bromo-2-fluoro-3-iodophenyl)boronic acid can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions influence the compound’s availability and activity within different tissues and organs.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-3-iodophenylboronic acid typically involves the halogenation of a phenylboronic acid precursor. One common method is the sequential halogenation of phenylboronic acid using bromine, fluorine, and iodine sources under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-2-fluoro-3-iodophenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The halogen atoms can be reduced to form the corresponding phenylboronic acid derivatives.

Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted phenylboronic acid derivatives .

Applications De Recherche Scientifique

6-Bromo-2-fluoro-3-iodophenylboronic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 6-Bromo-2-fluoro-3-iodophenylboronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition, where the compound binds to the active site of enzymes, blocking their activity . Additionally, the halogen atoms can participate in halogen bonding interactions, further enhancing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Phenylboronic acid

- 2-Fluoro-6-methoxyphenylboronic acid

- 6-Bromo-3-pyridinylboronic acid

- 3-Iodophenylboronic acid

Uniqueness

6-Bromo-2-fluoro-3-iodophenylboronic acid is unique due to the presence of three different halogen atoms on the phenyl ring, which imparts distinct electronic and steric properties. This makes it a versatile reagent in organic synthesis, allowing for selective functionalization and complex molecule construction .

Activité Biologique

6-Bromo-2-fluoro-3-iodophenylboronic acid (CAS Number: 1072951-90-6) is a boronic acid derivative notable for its unique structural attributes, including multiple halogen substituents. This compound is increasingly recognized for its potential applications in organic synthesis and medicinal chemistry, particularly due to its ability to interact with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.

This compound is characterized by its ability to form stable complexes with biomolecules. The presence of the boronic acid functional group allows it to interact with diols and other nucleophiles, facilitating reversible covalent bond formation. This property is essential for its role in enzyme inhibition and modulation of protein function.

Key Properties

| Property | Description |

|---|---|

| Molecular Formula | C₆H₄BrFIO₂ |

| Molecular Weight | 265.82 g/mol |

| Solubility | Soluble in water (0.401 mg/ml) |

| Log P (octanol-water) | 0.89 |

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Cell Signaling : The compound modulates signaling pathways, potentially affecting cell growth and differentiation.

- Gene Expression : It has been shown to alter gene expression profiles in specific cell types.

- Metabolic Pathways : The compound interacts with enzymes involved in metabolic pathways, impacting cellular metabolism.

The mechanism through which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : The compound binds to the active sites of enzymes, inhibiting their activity and altering metabolic processes.

- Protein Interaction : It can also interact with various proteins, affecting their stability and function.

This dual action underscores the compound's versatility in biochemical applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : In laboratory settings, this compound has demonstrated significant inhibitory effects on specific enzymes involved in cancer metabolism. For example, it was shown to inhibit the activity of proteases critical for tumor progression.

- Animal Models : Dosage-dependent studies in animal models have revealed that varying concentrations of this boronic acid can lead to differential effects on physiological parameters such as blood glucose levels and tumor growth rates.

Example Study

A notable study published in a peer-reviewed journal evaluated the efficacy of this compound in inhibiting cancer cell proliferation. The results indicated a dose-dependent reduction in cell viability, highlighting its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

When compared to other boronic acids, this compound exhibits unique properties due to its halogen substituents:

| Compound | Unique Features |

|---|---|

| Phenylboronic Acid | Simple structure; less reactive |

| 2-Fluoro-6-methoxyphenylboronic Acid | Contains methoxy group enhancing solubility |

| This compound | Multiple halogens; versatile reactivity |

Propriétés

IUPAC Name |

(6-bromo-2-fluoro-3-iodophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrFIO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLRLKXUEMIENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)I)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrFIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584803 | |

| Record name | (6-Bromo-2-fluoro-3-iodophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-90-6 | |

| Record name | B-(6-Bromo-2-fluoro-3-iodophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Bromo-2-fluoro-3-iodophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.